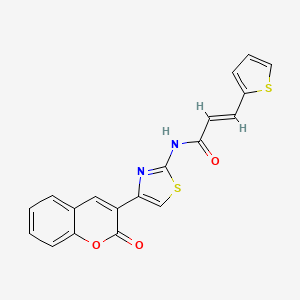

3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran compounds can vary greatly depending on the specific compound. For example, 1-(1-benzofuran-2-yl)propan-2-amine has a molecular weight of 175.23 .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, 3-hydroxy-3H-benzofuran-2-one can undergo a domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary greatly depending on the specific compound. For example, 1-(1-benzofuran-2-yl)propan-2-amine is a liquid .科学的研究の応用

Synthesis and Chemical Properties

Synthetic Precursor : The compound has been utilized as a precursor in the synthesis of novel heterocycles, demonstrating its versatility in chemical reactions. Specifically, it has been involved in facile reactions leading to the creation of novel heterocycles by interacting with various hydrazides, showcasing its potential in the development of new chemical entities (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Oxidative Cyclizations : In another study, the compound participated in oxidative cyclizations with conjugated alkenes to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process highlights its utility in creating structurally diverse molecules for further pharmaceutical exploration (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Material Science and Polymer Chemistry

- Dielectric and Thermal Properties : The compound has contributed to advancements in material science, particularly in the synthesis of methacrylate polymers bearing chalcone side groups. Its role in this context is critical for understanding the thermal behavior and dielectric properties of these polymers, which have potential applications in electronics and material engineering (Çelik & Coskun, 2018).

Biological Activities and Pharmaceutical Applications

Antioxidant Properties : A derivative was evaluated for its antioxidant properties, demonstrating significant radical scavenging potency. Such studies highlight the potential pharmaceutical applications of derivatives in developing treatments or supplements targeting oxidative stress-related conditions (Then et al., 2017).

Antiproliferative Activity : Research into novel quinoline derivatives containing the benzofuran moiety revealed promising antiproliferative potential against various cancer cell lines. This underscores the compound's relevance in cancer research, particularly in the synthesis of new chemotherapeutic agents (Santoshkumar et al., 2016).

作用機序

Target of action

Benzofuran derivatives, which “3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile” is part of, have been shown to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on the exact structure of the compound.

Mode of action

The mode of action of benzofuran derivatives can also vary widely. For example, some benzofuran derivatives have been found to inhibit certain enzymes, which can lead to their anti-tumor or antibacterial effects .

Biochemical pathways

The biochemical pathways affected by benzofuran derivatives can depend on their specific targets. For example, if a benzofuran derivative inhibits an enzyme involved in DNA replication, it could affect the cell cycle and lead to anti-tumor effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary depending on their exact structure. Some benzofuran derivatives have been found to have good bioavailability .

Result of action

The molecular and cellular effects of benzofuran derivatives can depend on their specific targets and mode of action. For example, if a benzofuran derivative inhibits an enzyme involved in DNA replication, it could lead to cell cycle arrest and apoptosis .

Action environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Safety and Hazards

将来の方向性

特性

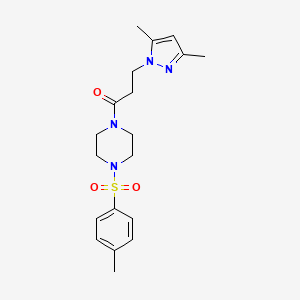

IUPAC Name |

3-(1-benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO2/c18-10-14(12-6-2-1-3-7-12)17(19)15-11-20-16-9-5-4-8-13(15)16/h1-9,11,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEHUJVTIZIZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C2=COC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2603473.png)

![8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2603475.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one](/img/structure/B2603478.png)

![N-(2-Methyl-1,3-benzothiazol-5-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2603480.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2603481.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2603483.png)

![9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate](/img/structure/B2603485.png)

![chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B2603487.png)